

The Kinase Selectivity Profile of AV-412 Free Base: A Technical Overview

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Compound of Interest		
Compound Name:	AV-412 free base	
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Introduction

AV-412, also known as MP-412, is a potent, second-generation, orally bioavailable dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] As a member of the anilinoquinazoline class of kinase inhibitors, AV-412 has demonstrated significant potential in antineoplastic applications, particularly in tumors that exhibit overexpression of EGFR and HER2, or harbor mutations conferring resistance to first-generation inhibitors.[2][3][4] Understanding the precise kinase selectivity profile of AV-412 is critical for elucidating its mechanism of action, predicting potential off-target effects, and guiding its clinical development. This technical guide provides a comprehensive overview of the kinase selectivity of AV-412, including available quantitative data, detailed experimental methodologies, and relevant signaling pathway visualizations.

Kinase Inhibition Profile of AV-412

AV-412 exhibits high-affinity binding and potent inhibition of both EGFR and ErbB2 kinases. In enzymatic assays, AV-412 inhibits EGFR variants and ErbB2 in the nanomolar range.[2] Notably, it retains activity against EGFR mutants, such as the clinically relevant T790M mutation, which confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[2][3][4][5]

Quantitative Kinase Inhibition Data



While a comprehensive public kinase panel screening for AV-412 is not readily available, published data provides key insights into its primary targets and selectivity.

Kinase Target	IC50 (Enzyme Assay)	Cellular Autophosphorylati on IC50	Notes
EGFR	Not explicitly stated in nM, but described as in the nanomolar range[2]	43 nM[2]	Potent inhibition of wild-type and mutant EGFR, including the T790M resistance mutation.[2][3][5]
ErbB2 (HER2)	Not explicitly stated in nM, but described as in the nanomolar range[2]	282 nM[2]	A primary target of AV- 412, crucial for its activity in HER2- overexpressing cancers.[2][3]
Other Kinases	-	-	Stated to have over 100-fold selectivity for EGFR/ErbB2 compared to other kinases, with the exception of moderate sensitivity observed for Abl and Flt-1.[2] A comprehensive quantitative profile is not available.

Representative Selectivity of a Structurally Related Inhibitor

To provide a broader context for the expected selectivity of anilinoquinazoline-based pan-ErbB inhibitors, the kinase inhibition data for Canertinib (CI-1033), another irreversible pan-ErbB inhibitor, is presented below. This data is for illustrative purposes to represent the general selectivity profile of this class of compounds.



Kinase Target	IC50 (nM)
EGFR	1.5
ErbB2	9.0
ErbB4	7
PDGFR	No activity
FGFR	No activity
InsR	No activity
PKC	No activity
CDK1/2/4	No activity

Data for Canertinib (CI-1033) from Selleck Chemicals product datasheet.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the kinase selectivity profile of AV-412.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The transfer of a radiolabeled phosphate group from [y-33P]ATP to a specific substrate by the kinase is measured. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Materials:

- Purified recombinant kinase (e.g., EGFR, ErbB2)
- Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- [y-33P]ATP



- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
- AV-412 free base dissolved in DMSO
- Phosphocellulose filter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of AV-412 in DMSO.
- In a 96-well plate, add the kinase, peptide substrate, and AV-412 (or DMSO for control) to the kinase reaction buffer.
- Initiate the reaction by adding [γ - 33 P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
- Stop the reaction by adding a solution such as phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-33P]ATP is washed away.
- After washing and drying the plate, measure the radioactivity in each well using a scintillation counter.
- Calculate the percentage of kinase inhibition for each AV-412 concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Autophosphorylation Assay (Western Blot)



This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase within a cellular context.

Principle: Cancer cell lines that overexpress the target kinase (e.g., A431 for EGFR, BT-474 for ErbB2) are treated with the inhibitor. The level of kinase autophosphorylation is then measured by Western blot using a phospho-specific antibody.

Materials:

- Human cancer cell lines (e.g., A431, BT-474)
- Cell culture medium and supplements
- AV-412 free base dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-ErbB2 (e.g., Tyr1248), anti-total-ErbB2, and a loading control (e.g., anti-β-actin).
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

• Seed cells in multi-well plates and allow them to adhere overnight.

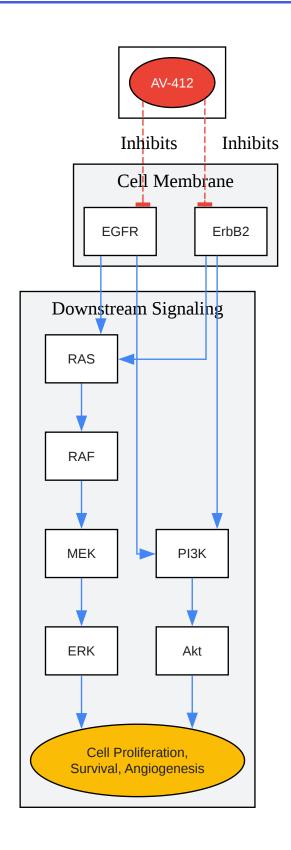


- Treat the cells with various concentrations of AV-412 (and a DMSO control) for a specified period (e.g., 2-4 hours).
- For some assays, stimulate the cells with a ligand (e.g., EGF for EGFR) for a short period before harvesting to induce receptor phosphorylation.
- Wash the cells with cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize the data, strip the membrane and re-probe with an antibody against the total protein and a loading control.
- Quantify the band intensities and calculate the IC50 for the inhibition of autophosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by AV-412 and a typical experimental workflow for its characterization.

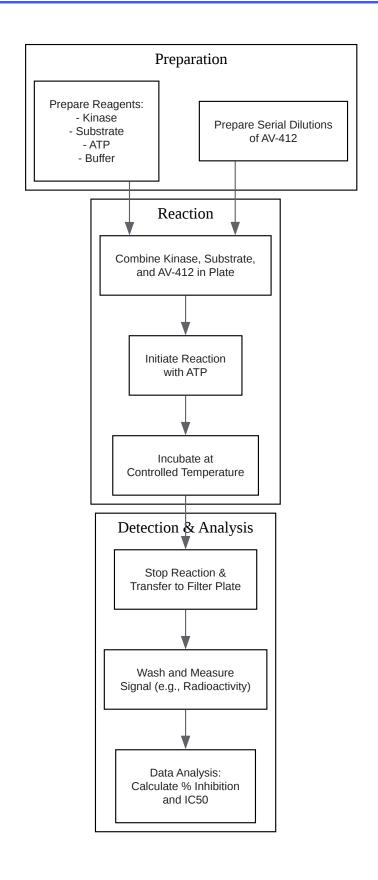




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Caption: EGFR and ErbB2 signaling pathways inhibited by AV-412.





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Caption: General workflow for an in vitro kinase inhibition assay.



Conclusion

AV-412 is a potent dual inhibitor of EGFR and ErbB2 with high selectivity over other kinases, as suggested by both qualitative and limited quantitative data. Its ability to inhibit clinically relevant resistance mutations in EGFR underscores its therapeutic potential. The experimental protocols provided herein offer a framework for the further characterization of AV-412 and other similar kinase inhibitors. The development of a comprehensive kinome-wide selectivity profile for AV-412 would be a valuable next step in fully delineating its pharmacological properties and potential for clinical success.

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